An In-depth Technical Guide to Compound A6: A Selective HDAC6 Degrader
An In-depth Technical Guide to Compound A6: A Selective HDAC6 Degrader
For Researchers, Scientists, and Drug Development Professionals
The designation "Compound A,6" is not a standard chemical identifier and can refer to several distinct molecules in scientific literature. This guide focuses on the most prominent of these, a selective Histone Deacetylase 6 (HDAC6) degrader, given its relevance to current drug development in oncology. Other compounds also referred to as "A6" are briefly discussed for clarity.
Primary Focus: HDAC6 Degrader A6
Compound A6 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HDAC6.[1][2][3] It has demonstrated promising anti-proliferative activity in myeloid leukemia cell lines by inducing apoptosis.[2][4]
HDAC6 degrader A6 is a bifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN), a linker, and a ligand that binds to HDAC6.
Structure of HDAC6 Degrader A6:
(The precise 2D chemical structure would be depicted here in a full technical guide. Based on the available literature, it is a complex molecule synthesized via solid-phase methods.)
The biological activity of HDAC6 degrader A6 has been characterized by its efficiency in degrading HDAC6 and its anti-proliferative effects.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (HDAC6 Degradation) | HL-60 | 3.5 nM | [1][2] |
| Dₘₐₓ (HDAC6 Degradation) | HL-60 | >80% | [5] |
| IC₅₀ (HDAC6 Inhibition) | - | 4.86 nM | [1] |
| EC₅₀ (α-tubulin hyperacetylation) | HL-60 | 0.4 µM | [5] |
| log IC₅₀ (Viability) | Leukemia Cells | 1.2-1.7 µM |
Solid-Phase Synthesis of HDAC6 Degrader A6 [2][6][7]
The synthesis of A6 was performed using a solid-phase parallel synthesis approach. This methodology allows for the rapid generation of a library of related compounds.
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Resin Preparation: A suitable solid support (e.g., Rink amide resin) is functionalized with the E3 ligase-recruiting moiety (a thalidomide derivative).
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Linker Addition: The linker component, 8-aminooctanoic acid, is coupled to the resin-bound ligand using standard peptide coupling reagents (e.g., HATU, DIPEA).
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HDAC6 Ligand Coupling: The HDAC6-binding moiety, a vorinostat-like hydroxamic acid derivative, is then coupled to the linker.
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Cleavage and Purification: The completed PROTAC is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based). The crude product is then purified by preparative HPLC to yield the final compound A6.
Western Blotting for HDAC6 Degradation [5]
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Cell Culture and Treatment: HL-60 cells are cultured under standard conditions and treated with varying concentrations of Compound A6 for specified time points (e.g., 6 hours).
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Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HDAC6 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing a role in various cellular processes.[8][9][10] Compound A6, as a PROTAC, induces the degradation of HDAC6 through the ubiquitin-proteasome system.[2][5] This leads to the hyperacetylation of HDAC6 substrates, such as α-tubulin, and downstream cellular effects including apoptosis in cancer cells.
Caption: Mechanism of HDAC6 degradation by Compound A6.
Other Compounds Designated as "A6"
For the purpose of comprehensive scientific reporting, it is important to acknowledge other molecules that have been referred to as "A6" in the literature.
In the context of anti-inflammatory research, "A6" has been used to denote a compound designed as an inhibitor of the immunoproteasome.[11] The immunoproteasome is a specialized form of the proteasome that is involved in immune responses.[12] Inhibition of the immunoproteasome is a therapeutic strategy for autoimmune diseases.[12][13]
Key Characteristics:
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Target: Immunoproteasome, specifically the β5i subunit.[14][15]
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Therapeutic Area: Anti-inflammatory, autoimmune diseases.[16][17]
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Mechanism: Inhibition of the chymotrypsin-like activity of the immunoproteasome.
This compound is also known as 6-Methyleneandrosta-4-ene-3,17-dione and is a known impurity and metabolite of Exemestane, an aromatase inhibitor used in the treatment of breast cancer.[18][19][20]
Key Characteristics:
-
Chemical Name: 6-Methyleneandrosta-4-ene-3,17-dione.[19][20]
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Context: A related substance to the drug Exemestane.[18][21]
-
Activity: Possesses some level of aromatase inhibition, though less potent than Exemestane itself.[18]
The A6 peptide is an eight-amino-acid peptide (acetyl-KPSSPPEE-amino) that has been investigated for its anti-tumor properties.[22][23][24]
Key Characteristics:
-
Target: CD44, a cell-surface glycoprotein involved in cell adhesion and migration.[22][25]
-
Mechanism of Action: A6 binds to CD44 and modulates its activity, leading to the inhibition of cancer cell migration, invasion, and metastasis.[25][26]
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Therapeutic Potential: Has been evaluated in clinical trials for its anti-cancer effects.[22][25]
This guide provides a detailed overview of the HDAC6 degrader A6, including its structure, biological activity, and mechanism of action, while also clarifying the identity of other compounds that share the "A6" designation. For researchers in drug development, the distinction between these molecules is critical for accurate interpretation of scientific literature and for advancing novel therapeutic strategies.
References
- 1. PROTAC HDAC6 degrader 1 | PROTAC HDAC6 Degrader | MedChemExpress [medchemexpress.eu]
- 2. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of human immunoproteasome with a reversible and noncompetitive inhibitor that selectively inhibits activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blunting Neuroinflammation by Targeting the Immunoproteasome with Novel Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy - American Chemical Society - Figshare [acs.figshare.com]
- 18. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exemestane Related Compound A (15 mg) (6-Methyleneandrosta-4-ene-3,17-dione), | forenap [forenap.com]
- 20. 6-Methyleneandrost-4-ene-3,17-dione | 19457-55-7 [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Modulation of CD44 Activity by A6-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
